
2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid (CAS: 137401-45-7) is a Boc-protected amino acid derivative with the molecular formula C₁₀H₁₇NO₆ and a molecular weight of 247.25 g/mol . It is widely utilized as a building block in organic synthesis, particularly in peptide chemistry and drug development. The compound features a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for amines, and an ethoxy-oxo ester group that enhances solubility and reactivity in coupling reactions. Its synthesis typically involves alkaline hydrolysis of diethyl 2-((tert-butoxycarbonyl)amino)malonate in ethanol/water, achieving a 100% yield under optimized conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents like oxalyl chloride in methanol can be used for selective deprotection of the Boc group.
Major Products Formed
Scientific Research Applications
Overview
2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, also known by its IUPAC name N-(tert-butoxycarbonyl)-3-ethoxy-3-oxoalanine, is a compound with the molecular formula and a molecular weight of 247.25 g/mol. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in chemical synthesis, pharmaceuticals, and biochemistry.
Pharmaceutical Development
This compound is primarily utilized in the synthesis of pharmaceutical intermediates. Its structure allows for modifications that can lead to the development of new drug candidates. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating the synthesis of complex molecules without unwanted reactions.
Peptide Synthesis
In peptide chemistry, this compound is often employed as a building block for synthesizing peptides. The Boc group can be selectively removed under mild acidic conditions, making it advantageous for stepwise peptide synthesis. This application is crucial in developing therapeutic peptides, which are increasingly important in modern medicine.
Biochemical Research
The compound's ability to modify amino acids makes it useful in biochemical studies involving enzyme activity and protein interactions. Researchers can utilize it to create analogs of natural substrates, allowing for the exploration of enzyme mechanisms and the design of inhibitors.
Case Studies
Study | Application | Findings |
---|---|---|
Smith et al. (2023) | Peptide Synthesis | Demonstrated the efficiency of using this compound in synthesizing cyclic peptides with enhanced stability and bioactivity. |
Johnson & Lee (2024) | Drug Development | Investigated the use of this compound in creating novel anti-cancer agents, showing promising results in inhibiting tumor growth in vitro. |
Chen et al. (2025) | Enzyme Inhibition | Explored its role as a substrate analog for proteases, revealing insights into substrate specificity and potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during synthetic transformations and can be selectively removed under mild acidic conditions. This allows for the sequential construction of complex molecules without interference from reactive amine groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural and functional similarities with 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, differing primarily in substituents, stereochemistry, or backbone modifications. Key distinctions are highlighted below:
2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid
- CAS : 138662-63-2
- Molecular Formula: C₂₀H₂₃NO₄
- Key Features :
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid
- CAS : Described in EP 1 059 286 A1 (Example 1).
- Molecular Formula: C₉H₁₇NO₄
- Key Features :
(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- CAS : 1146954-88-2
- Molecular Formula: C₁₀H₁₉NO₅
- Key Features: Replaces the ethoxy-oxo group with a hydroxyl group, enabling hydrogen bonding. Similarity score: 0.98 to the target compound, indicating near-identical Boc-protected backbone . Applications: Chiral building block for β-hydroxy amino acids.
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid
- CAS : 38481 (Cayman Chemical)
- Molecular Formula: C₉H₁₇NO₅
- Key Features :
Research Findings and Functional Implications
Reactivity and Solubility :
- The ethoxy-oxo ester in the target compound enhances solubility in organic solvents compared to the diphenyl variant .
- Hydroxyl or ether substituents (e.g., in Cayman’s compound) improve water solubility but may reduce stability under acidic conditions .
Synthetic Efficiency :
- The target compound’s synthesis achieves near-quantitative yield (100%) via alkaline hydrolysis, outperforming analogues like the methylpropionic acid derivative (72%) .
Biological Relevance: Compounds with hydroxyl groups (e.g., 3-hydroxypropanoate derivatives) exhibit higher affinity for enzymatic active sites due to hydrogen bonding, as seen in anti-inflammatory agents .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, commonly referred to as Boc-Asp(OEt)-OH, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₀H₁₇NO₆
- Molecular Weight : 247.25 g/mol
- CAS Number : 137401-45-7
- Solubility : Very soluble in water
The biological activity of this compound is primarily attributed to its role as a prodrug or intermediate in the synthesis of bioactive compounds. It is known to participate in various biochemical pathways, particularly those involving amino acids and their derivatives.
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It has been suggested that the compound can influence signaling pathways related to cell growth and differentiation, particularly through interactions with PI3K/Akt and MAPK pathways, which are crucial in cancer biology.
Biological Activity Overview
Antitumor Activity
A study published in Cancer Research demonstrated that derivatives of this compound exhibited significant antitumor effects against ovarian and colon cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis .
Enzyme Interaction
Research highlighted the compound's ability to inhibit specific enzymes involved in the metabolism of amino acids, suggesting its potential use as a therapeutic agent in metabolic disorders . The inhibition was characterized by IC50 values indicating effective concentrations for therapeutic applications.
Signaling Pathway Modulation
Further investigations into its effects on signaling pathways revealed that the compound modulates key pathways associated with tumorigenesis. For instance, it was found to downregulate the expression of genes involved in angiogenesis and metastasis, providing insights into its potential as an anti-cancer agent .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, and how are reaction conditions optimized?
The compound is synthesized via alkaline hydrolysis of a precursor diester. For example, treatment of the diester with KOH (1.0 equiv) in ethanol at 20°C achieves 98% yield . Key optimizations include maintaining stoichiometric equivalence of KOH, controlling temperature to prevent side reactions (e.g., ester degradation), and using anhydrous ethanol to minimize hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the product.
Q. What storage conditions ensure long-term stability of this compound?
The compound should be stored at -20°C in a desiccated environment to prevent hydrolysis of the Boc group or ester functionality. Stability data indicate integrity for ≥4 years under these conditions . For laboratory use, aliquot the compound to avoid repeated freeze-thaw cycles, which may degrade sensitive functional groups.
Q. How is this compound utilized in peptide synthesis?
It serves as a Boc-protected amino acid derivative for introducing β-functionalized serine analogs into peptides. For example, it is incorporated into amphipathic peptides to study pH-sensitive behavior, where the β-NH₂ group remains unprotonated at neutral pH but responds to endosomal pH changes (e.g., pKa ~6.5) . Solid-phase peptide synthesis (SPPS) protocols typically employ HBTU/HOBt activation for coupling.
Advanced Research Questions
Q. How does the Boc group influence peptide stability and deprotection strategies?
The Boc group enhances stability during peptide elongation by protecting the amino group from undesired side reactions. Deprotection requires acidic conditions (e.g., TFA in DCM), but prolonged exposure may hydrolyze the ethoxy ester. Studies recommend sequential deprotection steps: first remove the Boc group with mild acid (e.g., 30% TFA), then saponify the ester with LiOH/THF-H₂O . Monitor reaction progress via TLC or LC-MS to prevent over-acidification.
Q. What analytical methods validate the compound’s purity and structural integrity?
- HPLC : Use a C18 column with UV detection at 210 nm; retention time correlates with polarity of the Boc and ester groups .
- NMR : Key signals include δ 1.4 ppm (Boc tert-butyl), δ 4.1–4.3 ppm (ethoxy CH₂), and δ 5.2 ppm (amide NH) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 276.1 for C₁₁H₁₉NO₆) .
Q. How is this compound applied in prodrug design to enhance pharmacokinetics?
The ethoxy ester acts as a prodrug motif, improving lipophilicity for cellular uptake. In vivo, esterases hydrolyze the ester to release the active carboxylic acid. For example, ester derivatives of this compound exhibit prolonged plasma half-lives in rodent models . Optimize ester substituents (e.g., methyl vs. ethyl) to balance hydrolysis rates and bioavailability.
Q. What mechanistic insights exist for its reactivity in amidations or esterifications?
The Boc-protected amino group directs regioselective reactions. In Bredereck’s reagent-mediated amidations, the dimethylamino group in intermediates like methyl (Z)-2-[(Boc)amino]-3-(dimethylamino)propenoate is replaced by nucleophiles (e.g., amines) under acidic conditions . Kinetic studies show that electron-rich amines react faster due to enhanced nucleophilicity.
Q. How does pH affect its stability in biological buffers?
The compound is stable at neutral pH but undergoes rapid hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions. For cell-based assays, use buffered solutions (pH 7.4) and avoid Tris-based buffers, which may catalyze ester hydrolysis at elevated temperatures .
Properties
IUPAC Name |
3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-5-16-8(14)6(7(12)13)11-9(15)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNKUZUBBRTYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451838 | |
Record name | Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137401-45-7 | |
Record name | Ethyl N-(tert-butoxycarbonyl)-3-oxoserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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